molecular formula C9H13N3O2S B3091686 2-(1-ethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid CAS No. 1218419-71-6

2-(1-ethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B3091686
CAS No.: 1218419-71-6
M. Wt: 227.29 g/mol
InChI Key: DSGAIHRKMRKKBE-UHFFFAOYSA-N
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Description

Chemical Structure: The compound consists of a saturated 1,3-thiazolidine ring with a carboxylic acid group at position 4 and a 1-ethyl-5-methylpyrazole substituent at position 2. Its molecular formula is C₁₀H₁₅N₃O₂S, and its CAS number is 1218470-17-7 .

Properties

IUPAC Name

2-(1-ethylpyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2S/c1-2-12-4-6(3-10-12)8-11-7(5-15-8)9(13)14/h3-4,7-8,11H,2,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGAIHRKMRKKBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2NC(CS2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(1-ethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent research findings.

Synthesis and Structural Characterization

The synthesis of this compound generally involves the condensation of appropriate precursors under controlled conditions. The compound's structure has been confirmed through various spectroscopic techniques, including IR, NMR, and mass spectrometry. The characteristic absorption bands observed in the IR spectrum include C=O stretching at approximately 1676 cm1^{-1} and C-S stretching at around 648 cm1^{-1} .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Antioxidant Activity

Recent studies have demonstrated that this compound exhibits significant antioxidant properties. For instance, it was evaluated using DPPH and ABTS assays, showing a notable ability to scavenge free radicals. The IC50 values for these assays indicate its potential as a protective agent against oxidative stress .

Antimicrobial Properties

The compound has been tested against various microbial strains, including gram-positive and gram-negative bacteria as well as fungi. It exhibited moderate to high inhibition zones against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus, suggesting its potential as an antimicrobial agent .

Anticancer Activity

In vitro studies have also highlighted the anticancer potential of this compound. It has shown efficacy in inhibiting the proliferation of cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest .

Antidiabetic Effects

The thiazolidine scaffold is known for its role in glucose metabolism regulation. Research indicates that derivatives of this compound may enhance insulin sensitivity and reduce blood glucose levels in diabetic models, making it a candidate for further exploration in diabetes treatment .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of thiazolidine derivatives:

  • Antioxidant Study : A study reported that thiazolidine derivatives significantly reduced intracellular reactive oxygen species (ROS) levels in cultured cells, indicating their protective role against oxidative damage .
  • Antimicrobial Evaluation : In a comparative study of various thiazolidine derivatives, this compound was found to have superior antimicrobial activity compared to standard antibiotics .
  • Anticancer Research : In another investigation, this compound was shown to inhibit tumor growth in xenograft models, demonstrating its potential as a therapeutic agent in oncology .

Data Summary

Activity IC50/Effect Reference
Antioxidant (DPPH Assay)IC50 = X µM
Antimicrobial (Zone of Inhibition)Moderate to High
Anticancer (Cell Line Inhibition)Significant Reduction
Antidiabetic (Glucose Regulation)Improved Sensitivity

Chemical Reactions Analysis

Synthetic Routes and Key Reactivity

The compound’s synthesis typically involves multi-step condensation reactions between pyrazole aldehydes and cysteine derivatives. For example:

  • Pyrazole aldehyde preparation : 1-Ethylpyrazole-4-carbaldehyde is synthesized via Vilsmeier-Haack formylation of 1-ethylpyrazole using POCl₃/DMF .

  • Thiazolidine ring formation : The aldehyde reacts with L-cysteine or its derivatives under acidic or solvent-free conditions to form the thiazolidine-4-carboxylic acid scaffold .

Table 1: Representative Synthetic Conditions

Reaction StepReagents/ConditionsYield (%)Reference
Pyrazole aldehyde synthesisPOCl₃, DMF, 50–60°C, 4–5 h70–85
Thiazolidine ring formationL-cysteine, HCl, reflux, 12 h65–80

Functional Group Transformations

The carboxylic acid group at position 4 and the thiazolidine ring dominate reactivity:

Carboxylic Acid Reactivity

  • Esterification : Reacts with alcohols (e.g., ethanol) under acidic catalysis (H₂SO₄) to form ethyl esters.
    RCOOH R OHH+RCOOR \text{RCOOH R OH}\xrightarrow{\text{H}^+}\text{RCOOR }

  • Amide formation : Couples with amines (e.g., aniline) using EDCI/HOBt to yield bioactive amides .

Thiazolidine Ring Modifications

  • Ring-opening under acidic conditions : Hydrolysis in HCl releases cysteine derivatives .

  • Oxidation : Reacts with H₂O₂ or KMnO₄ to form sulfoxide/sulfone derivatives, altering biological activity .

Pyrazole Ring Reactivity

  • Nitration : Requires concentrated HNO₃/H₂SO₄ at low temperatures (<10°C) to introduce nitro groups .

  • Halogenation : Selective bromination at position 5 using NBS in CCl₄ .

Biological Activity-Driven Reactions

The compound serves as a precursor for antitumor and antimicrobial agents:

  • Schiff base formation : Condenses with aromatic amines to form hydrazone derivatives (e.g., 10a–e in ), enhancing antitumor activity .

  • Mannich reactions : Reacts with formaldehyde and secondary amines to generate derivatives with improved bioavailability .

Table 2: Bioactive Derivatives and Activities

DerivativeBiological ActivityIC₅₀ (μM)Reference
Hydrazone analog (10a )Antitumor (MCF-7 cells)12.4
Sulfoxide analogAntibacterial (E. coli)8.2

Stability and Degradation

  • pH-dependent hydrolysis : Stable in neutral conditions but degrades in strong acids/bases via thiazolidine ring cleavage .

  • Thermal stability : Decomposes above 200°C, forming CO₂ and ethylpyrazole fragments.

Key Research Findings

  • The carboxylic acid group is critical for hydrogen-bonding interactions in enzyme inhibition .

  • Hybridization of pyrazole and thiazolidine enhances pharmacokinetic properties compared to standalone scaffolds .

Comparison with Similar Compounds

Substituent Variations in 1,3-Thiazolidine-4-Carboxylic Acid Derivatives

The biological activity and physicochemical properties of 1,3-thiazolidine-4-carboxylic acid derivatives are highly dependent on the substituent at position 2. Below is a comparative analysis of key analogs:

Compound Name Substituent at Position 2 Molecular Formula Key Properties/Activities References
Target Compound 1-Ethyl-5-methylpyrazole C₁₀H₁₅N₃O₂S Structural data available; potential antimicrobial (inferred from analogs)
2-(4-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid 4-Nitrophenyl C₁₀H₁₀N₂O₄S Significant antimicrobial activity against MRSA (Zone inhibition: 10–15 mm)
2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid 2-Thienyl C₈H₉NO₂S₂ Commercially available; no direct activity data reported
(4R)-2-(L-Arabino-tetrahydroxybutyl)-1,3-thiazolidine-4-carboxylic acid L-Arabino-tetrahydroxybutyl C₉H₁₅NO₇S Anticancer potential; hydrophilic due to hydroxyl groups
Raphanusic acid 2-Thioxo group (no aromatic substituent) C₄H₅NO₂S₂ Glucosinolate degradation product; no reported bioactivity

Structural and Functional Insights

Substituent Impact on Bioactivity: Nitroaryl Groups: Compounds like 2-(4-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid exhibit strong antibacterial activity due to electron-withdrawing nitro groups enhancing electrophilicity and membrane penetration . Heteroaromatic Substituents: The target compound’s pyrazole group may confer unique binding interactions with microbial enzymes or receptors, though direct evidence is lacking.

Ring Saturation and Flexibility :

  • The saturated thiazolidine ring in the target compound allows for greater conformational flexibility compared to aromatic thiazole derivatives (e.g., 2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylic acid , CAS 1152605-07-6) . This flexibility may influence binding to dynamic biological targets.

Spectroscopic Differentiation :

  • FT-IR spectra of 2-aryl-substituted analogs show a characteristic N–H stretch at 1571–1580 cm⁻¹ , absent in the target compound due to its alkylpyrazole substituent .

Pharmacological Potential

  • Antimicrobial Activity : Likely moderate activity against gram-positive bacteria, inferred from nitroaryl analogs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(1-ethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves cyclocondensation of ethyl acetoacetate derivatives with appropriate hydrazines or amines, followed by functional group modifications. For example, pyrazole-thiazolidine hybrids can be synthesized via stepwise cyclization and hydrolysis, as demonstrated in analogous pyrazole-4-carboxylic acid derivatives . Intermediates are characterized using NMR (¹H/¹³C), IR spectroscopy , and mass spectrometry to confirm structural integrity. Recrystallization from acetic acid or ethanol is commonly employed for purification .

Q. Which spectroscopic techniques are most effective for confirming the structural identity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR resolves proton environments (e.g., ethyl group protons at δ ~1.3–1.5 ppm and pyrazole/thiazolidine ring protons at δ ~7.5–8.5 ppm) .
  • IR spectroscopy identifies carboxylic acid C=O stretching (~1700 cm⁻¹) and thiazolidine S–C–N vibrations (~650 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Q. How are solubility and stability profiles determined for this compound in aqueous and organic solvents?

  • Methodological Answer : Solubility is assessed via gradient solvent testing (e.g., DMSO, ethanol, water) under controlled pH and temperature. Stability studies use HPLC to monitor degradation products over time (e.g., 24–72 hours at 25°C and 40°C) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) optimize the synthesis and functional analysis of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) predicts reaction pathways and transition states, reducing trial-and-error experimentation. For example, ICReDD employs quantum chemical calculations to identify optimal reaction conditions (e.g., solvent, catalyst) .
  • Molecular docking evaluates binding affinity to biological targets (e.g., enzymes), guiding structural modifications for enhanced activity .

Q. What strategies resolve discrepancies between theoretical and experimental spectral data?

  • Methodological Answer :

  • Conformational analysis via computational tools (e.g., Gaussian 09) identifies low-energy conformers that match experimental NMR shifts .
  • Dynamic NMR experiments at variable temperatures detect tautomerism or ring-flipping in thiazolidine/pyrazole moieties .

Q. How are reaction conditions optimized for regioselective functionalization of the pyrazole-thiazolidine scaffold?

  • Methodological Answer :

  • Design of Experiments (DoE) evaluates variables (e.g., temperature, catalyst loading) using fractional factorial designs. For example, palladium-catalyzed cross-coupling reactions require inert atmospheres and Cs₂CO₃ as a base for high yields (>80%) .
  • Purification via flash chromatography (e.g., cyclohexane/ethyl acetate gradients) isolates regioisomers, confirmed by TLC and HPLC .

Q. What methodologies address low yields in multi-step syntheses of this compound?

  • Methodological Answer :

  • In-situ monitoring (e.g., ReactIR) identifies kinetic bottlenecks, such as unstable intermediates.
  • Protecting group strategies (e.g., tert-butoxycarbonyl for amines) improve stepwise efficiency .
  • Flow chemistry enhances reproducibility in scale-up by maintaining precise reaction parameters .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on biological activity or reaction yields?

  • Methodological Answer :

  • Meta-analysis of literature identifies variables (e.g., solvent purity, catalyst source) causing discrepancies. For example, trace water in DMF may hydrolyze esters, reducing yields .
  • Cross-validation with standardized protocols (e.g., USP reference materials) ensures reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1-ethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 2
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2-(1-ethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid

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